5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Overview
Description
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . This compound is often used in the synthesis of various derivatives that have shown potential in medical applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . For instance, one study described the synthesis of new 1H-pyrazolo[3,4-D]pyrimidine derivatives as potential epidermal growth factor receptor inhibitors (EGFRIs) . Another study reported the design and synthesis of 1H-pyrazolo[3,4-D]pyrimidine derivatives as PAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[4,3-D]pyrimidine core, which is a bicyclic system containing two nitrogen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically related to its use as a starting material for the synthesis of various derivatives . These reactions often involve the introduction of various functional groups to the pyrazolo[4,3-D]pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is a solid compound . More specific properties such as melting point, solubility, and stability can be determined experimentally.
Scientific Research Applications
Synthesis and Pharmaceutical Potential
A study by Ogurtsov and Rakitin (2021) outlines the synthesis of a related compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, through a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have pharmacological properties (Ogurtsov & Rakitin, 2021).
Biological Activities
In 2015, Jin explored the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group, including a compound structurally similar to 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine. The in vitro anticancer activities of these compounds against human prostate cancer PC-3 cells were evaluated, showing some level of effectiveness (Jin, 2015).
Potential in AIDS Chemotherapy
A 2019 study by Ajani et al. discussed the synthesis of pyrazole-based pyrimidine scaffolds, highlighting the significance of pyrimidine as a component of nucleic acids and its application in AIDS chemotherapy. Pyrazole nuclei, a part of these compounds, are noted for their pharmacological therapeutic potentials (Ajani et al., 2019).
Amplifying Phleomycin Effectiveness
Brown et al. (1979) researched 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione and its derivatives, analyzing their activities as amplifiers of phleomycin against E. coli. This research demonstrates the potential use of similar pyrazolo[3,4-d]pyrimidine derivatives in enhancing the effectiveness of certain antibiotics (Brown et al., 1979).
Phosphodiesterase 5 (PDE5) Inhibitors
Tollefson et al. (2010) explored 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines, a class of potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors, highlighting the importance of this structure in developing clinical candidates for specific therapeutic applications (Tollefson et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in downstream effects such as the induction of apoptosis within cells .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth and the induction of apoptosis within cells . It has shown superior cytotoxic activities against certain cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C for optimal stability .
Future Directions
The future research directions for 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies .
Biochemical Analysis
Biochemical Properties
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions often involves hydrogen bonding with key residues within the active site of the enzyme .
Cellular Effects
This compound has been shown to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its inhibitory effects on CDK2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds show superior cytotoxic activities against certain cell lines .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may influence pathways regulated by this enzyme .
Subcellular Localization
Given its interactions with intracellular enzymes such as CDK2, it is likely that it localizes to compartments where these enzymes are found .
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXIBBCNSIBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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